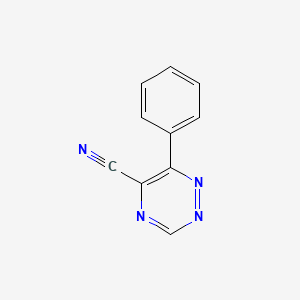![molecular formula C45H75O10PSi3 B12569033 Phosphine oxide, tris[4-[tris(1-methylethoxy)silyl]phenyl]- CAS No. 212116-26-2](/img/structure/B12569033.png)
Phosphine oxide, tris[4-[tris(1-methylethoxy)silyl]phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphine oxide, tris[4-[tris(1-methylethoxy)silyl]phenyl]- is a complex organophosphorus compound It is characterized by the presence of a phosphine oxide core bonded to three phenyl groups, each substituted with tris(1-methylethoxy)silyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphine oxide, tris[4-[tris(1-methylethoxy)silyl]phenyl]- typically involves the reaction of tris(4-bromophenyl)phosphine oxide with tris(1-methylethoxy)silane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of phosphine oxide, tris[4-[tris(1-methylethoxy)silyl]phenyl]- can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphine oxide, tris[4-[tris(1-methylethoxy)silyl]phenyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The phenyl groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
Oxidation: Higher oxidation state phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Phosphine oxide, tris[4-[tris(1-methylethoxy)silyl]phenyl]- has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in organometallic chemistry and homogeneous catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of phosphine oxide, tris[4-[tris(1-methylethoxy)silyl]phenyl]- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in organometallic complexes and influencing their reactivity and stability. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Phosphine oxide, tris[4-[tris(1-methylethoxy)silyl]phenyl]- can be compared with other similar compounds, such as:
Tris(4-methoxyphenyl)phosphine oxide: Similar in structure but with methoxy groups instead of tris(1-methylethoxy)silyl groups.
Triphenylphosphine oxide: Lacks the silyl substitution, making it less sterically hindered and potentially less reactive.
Tris(4-(1-phenyl-1H-benzo[d]imidazole)phenyl)phosphine oxide: Contains benzimidazole groups, which confer different electronic and steric properties.
Propriétés
Numéro CAS |
212116-26-2 |
|---|---|
Formule moléculaire |
C45H75O10PSi3 |
Poids moléculaire |
891.3 g/mol |
Nom IUPAC |
[4-bis[4-tri(propan-2-yloxy)silylphenyl]phosphorylphenyl]-tri(propan-2-yloxy)silane |
InChI |
InChI=1S/C45H75O10PSi3/c1-31(2)47-57(48-32(3)4,49-33(5)6)43-25-19-40(20-26-43)56(46,41-21-27-44(28-22-41)58(50-34(7)8,51-35(9)10)52-36(11)12)42-23-29-45(30-24-42)59(53-37(13)14,54-38(15)16)55-39(17)18/h19-39H,1-18H3 |
Clé InChI |
URUIHYIUOJILJY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)O[Si](C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)[Si](OC(C)C)(OC(C)C)OC(C)C)C3=CC=C(C=C3)[Si](OC(C)C)(OC(C)C)OC(C)C)(OC(C)C)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3',4',5'-Trichloro[1,1'-biphenyl]-2,5-dione](/img/structure/B12568954.png)
![Acetic acid--[(benzylamino)(naphthalen-2-yl)methyl]phosphonic acid (1/1)](/img/structure/B12568964.png)
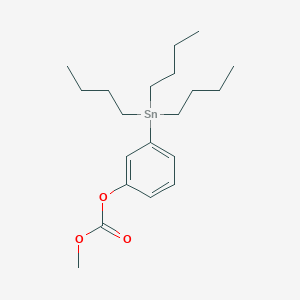
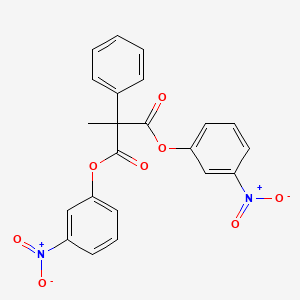
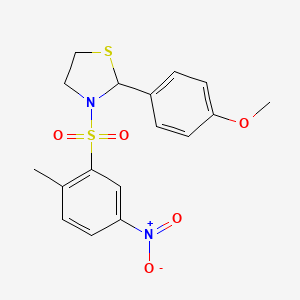

![1-[(E)-([1,1'-Biphenyl]-2-yl)diazenyl]pyrrolidine](/img/structure/B12568996.png)
![7-[(Dimethylamino)methylidene]-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B12569000.png)

![7-Phenylbicyclo[3.3.1]non-6-en-3-one](/img/structure/B12569005.png)
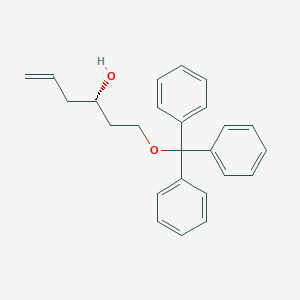
![Benzonitrile, 5-bromo-2-[2-(bromomethyl)-2-propenyl]-](/img/structure/B12569014.png)
